9-Amino-1-nonanol chemical properties and structure
9-Amino-1-nonanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-1-nonanol is a bifunctional organic molecule containing a primary amine and a primary alcohol functional group, separated by a nine-carbon aliphatic chain. This linear structure imparts both hydrophilic (from the polar amine and hydroxyl groups) and lipophilic (from the nonyl backbone) characteristics, making it a molecule of interest in various chemical and biomedical research areas. Its potential applications include its use as a building block in the synthesis of polymers, surfactants, and pharmaceutical agents. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for 9-Amino-1-nonanol.
Chemical Structure and Properties
9-Amino-1-nonanol possesses a simple, unbranched nine-carbon chain. At one terminus is a primary amino group (-NH2), and at the other is a primary hydroxyl group (-OH). This structure allows it to participate in a wide range of chemical reactions characteristic of amines and alcohols.
Structure:
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IUPAC Name: 9-aminononan-1-ol[1]
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Molecular Formula: C₉H₂₁NO[1]
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SMILES: C(CCCCN)CCCCO[1]
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InChI: InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 109055-42-7[1] |
| PubChem CID | 19791108[1] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 159.27 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 250.5 ± 13.0 °C | ChemicalBook |
| Density (Predicted) | 0.893 ± 0.06 g/cm³ | ChemicalBook |
| Melting Point | Not available | |
| Solubility | Soluble in water and organic solvents like ethanol and dimethylformamide (inferred from similar amino alcohols). | Inferred |
| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Protocols
Synthesis of 9-Amino-1-nonanol
A specific, detailed laboratory synthesis protocol for 9-Amino-1-nonanol from common starting materials is not well-documented in publicly accessible literature. However, a plausible and common strategy for the synthesis of long-chain amino alcohols involves the reduction of a corresponding azido alcohol.
Proposed Synthetic Route: Reduction of 9-Azido-1-nonanol
This two-step synthesis starts with the readily available 9-bromo-1-nonanol.
Step 1: Synthesis of 9-Azido-1-nonanol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromo-1-nonanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
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Azide Introduction: Add sodium azide (NaN₃, 1.5-2 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-azido-1-nonanol.
Step 2: Reduction of 9-Azido-1-nonanol to 9-Amino-1-nonanol
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Reaction Setup: Dissolve the crude 9-azido-1-nonanol in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a flask.
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Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation. Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.
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Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain crude 9-amino-1-nonanol.
Biocatalytic Synthesis
A recent study has demonstrated the production of 9-amino-1-nonanol from oleic acid using a whole-cell biocatalyst system.[2] This process involves multiple enzymatic steps, including hydratase, alcohol dehydrogenase, and transaminase activities within engineered E. coli.[2]
Purification
The crude 9-amino-1-nonanol can be purified by standard laboratory techniques.
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Distillation: Vacuum distillation can be employed for liquid amino alcohols that are thermally stable.
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Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization from a suitable solvent system can be an effective purification method.
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Column Chromatography: Purification by silica gel column chromatography is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane, is typically used to elute the polar amino alcohol. The presence of the amine may require the addition of a small amount of a base like triethylamine to the eluent to prevent streaking on the column.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of 9-amino-1-nonanol, typically after derivatization to increase its volatility.
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Derivatization: The amino and hydroxyl groups can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation.
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GC Conditions: A non-polar or medium-polarity capillary column is typically used. The oven temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of the derivatized compound.
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MS Detection: Mass spectrometry in electron ionization (EI) mode will provide a fragmentation pattern that can be used to confirm the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A triplet around 3.6 ppm corresponding to the two protons on the carbon attached to the hydroxyl group (-CH₂OH).
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A triplet around 2.7 ppm for the two protons on the carbon attached to the amino group (-CH₂NH₂).
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A broad singlet for the protons of the amino and hydroxyl groups, the chemical shift of which is dependent on concentration and solvent.
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A series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the carbon chain.
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¹³C NMR:
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A peak around 62 ppm for the carbon attached to the hydroxyl group.
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A peak around 42 ppm for the carbon attached to the amino group.
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A series of peaks between 25 and 33 ppm for the internal methylene carbons.
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Infrared (IR) Spectroscopy
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
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C-H stretching vibrations just below 3000 cm⁻¹.
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N-H bending vibration around 1600 cm⁻¹.
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C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or any associated signaling pathways of 9-Amino-1-nonanol. Long-chain amino alcohols, in general, are known to be structural components of sphingolipids and can exhibit a range of biological activities. However, dedicated studies on 9-amino-1-nonanol are lacking. Further research and screening are required to elucidate its potential biological roles.
Visualizations
As no specific signaling pathways for 9-Amino-1-nonanol have been identified, the following diagram illustrates a logical workflow for its proposed synthesis and purification.
Caption: Proposed workflow for the synthesis and purification of 9-Amino-1-nonanol.
Conclusion
9-Amino-1-nonanol is a structurally simple yet versatile molecule with potential for various applications. While comprehensive experimental data on its physical properties and biological activity are currently limited, this guide provides a summary of its known chemical characteristics and outlines plausible experimental protocols for its synthesis, purification, and analysis based on established chemical principles for similar compounds. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.
